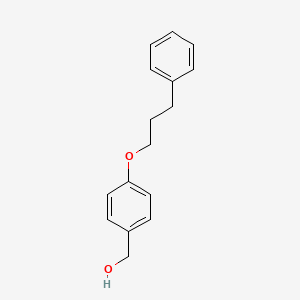

4-(3-Phenylpropyloxy)benzyl alcohol

Description

Properties

CAS No. |

173774-30-6 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

[4-(3-phenylpropoxy)phenyl]methanol |

InChI |

InChI=1S/C16H18O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 |

InChI Key |

NHAMCEBVXNMWND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(3-Phenylpropyloxy)benzyl alcohol with key benzyl alcohol derivatives from the evidence, focusing on substituent effects, applications, and molecular properties.

Table 1: Comparative Analysis of Benzyl Alcohol Derivatives

*Molecular weights calculated based on substituent addition to benzyl alcohol (MW 108.14).

Key Structural and Functional Differences:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH3 in 4-methoxybenzyl alcohol) increase the electron density of the aromatic ring, enhancing nucleophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -CF3 in 4-TBA) stabilize negative charges, favoring electrophilic reactions .

Lipophilicity and Bioactivity :

- The phenylpropyloxy chain (logP ≈ 3.5 estimated) significantly increases hydrophobicity compared to smaller substituents like -OCH3 (logP ≈ 1.2) or -CF3 (logP ≈ 2.1). This property may enhance blood-brain barrier penetration or binding to hydrophobic targets .

- Halogenated derivatives (e.g., 4-chloro-3-CF3 benzyl alcohol) exhibit higher molecular weights and polarity, making them suitable for crystallography or as heavy-atom reagents .

Applications in Synthesis :

- 4-TBA and 4-methoxybenzyl alcohol are intermediates in drug synthesis (e.g., antihypertensives, antifungals) .

- Ethynyl-substituted benzyl alcohols (e.g., 4-(phenylethynyl)benzyl alcohol derivatives in ) are precursors to cyclopropylamine pharmaceuticals, suggesting that the target compound’s phenylpropyloxy group could similarly serve in cyclopropane synthesis .

Research Findings and Gaps

- Toxicological Data : Benzyl alcohol derivatives generally exhibit low acute toxicity but may cause irritation upon prolonged exposure . The phenylpropyloxy group’s metabolic fate (e.g., oxidation to phenylpropionic acid) warrants further study.

- Regulatory Status : Compounds like 3-fluoro-4-methylbenzyl alcohol are regulated under EU chemical safety guidelines (e.g., Seveso III), suggesting similar regulatory scrutiny for the target compound .

Q & A

Q. What are the established synthetic routes for preparing 4-(3-Phenylpropyloxy)benzyl alcohol, and how can researchers ensure product purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React benzyl alcohol derivatives with 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-phenylpropyloxy group.

- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.

- Purity Assurance: Use HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity. For benzyl alcohol analogs, key NMR signals include aromatic protons (δ 6.5–7.5 ppm) and the benzylic CH₂OH group (δ 4.5–5.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (split patterns indicate substitution) and the benzylic alcohol group. For related compounds, methoxy groups show singlets at δ ~3.8 ppm .

- IR Spectroscopy: Confirm the presence of -OH (broad peak ~3200–3500 cm⁻¹) and ether C-O-C (stretch ~1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+ or [M-H]-) and fragmentation patterns. For benzyl alcohol derivatives, loss of H₂O (18 Da) is common .

Q. What are common derivatives of this compound in organic synthesis, and how are they utilized?

Methodological Answer: Derivatives are synthesized via:

- Oxidation: Catalyzed by MnO₂ or TEMPO/NaClO to yield aldehydes or ketones, useful in cross-coupling reactions .

- Esterification: React with acyl chlorides (e.g., acetyl chloride) to form esters for prodrug design.

- Etherification: Alkylation of the hydroxyl group creates ethers for polymer precursors. For fluorinated analogs, these derivatives enhance thermal stability in material science .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?

Methodological Answer:

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions like over-oxidation. For example, TEMPO-mediated oxidation at 0°C minimizes acid formation .

- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency. Fluorinated analogs show higher selectivity with Pd/C due to reduced steric hindrance .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while toluene minimizes unwanted nucleophilic substitutions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

- Benchmark DFT Methods: Compare B3LYP/6-31G(d) and M06-2X/cc-pVTZ calculations to identify discrepancies in transition-state energies.

- Isotopic Labeling: Use D₂O to trace proton transfer steps in acid-catalyzed reactions. For benzyl alcohol analogs, this clarifies whether dehydration precedes oxidation .

- Kinetic Isotope Effects (KIE): Measure KIE values to validate mechanistic pathways (e.g., radical vs. ionic mechanisms in oxidation) .

Q. What are key considerations in designing catalytic systems for selective oxidation of this compound?

Methodological Answer:

- Catalyst-Substrate Matching: MnO₂ selectively oxidizes benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. For bulkier substrates, Au/TiO₂ nanoparticles improve selectivity .

- Solvent Effects: Use acetonitrile to stabilize aldehyde intermediates; avoid protic solvents that promote hydration.

- Additives: Add molecular sieves to sequester water, shifting equilibrium toward aldehyde formation.

Q. How can researchers address scalability challenges in synthesizing this compound?

Methodological Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., Grignard additions). For benzyl alcohol analogs, this reduces batch-to-batch variability .

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and adjust parameters in real time.

- Waste Minimization: Optimize solvent recovery (e.g., distillation of DMF) and catalyst recycling (e.g., Pd/C filtration) .

Q. How do steric and electronic effects of the 3-phenylpropyloxy group influence the reactivity of this compound?

Methodological Answer:

- Steric Effects: The bulky 3-phenylpropyloxy group hinders nucleophilic attack at the para position, favoring ortho substitution in electrophilic reactions.

- Electronic Effects: The electron-donating ether group activates the aromatic ring toward electrophiles (e.g., nitration at the meta position). For trifluoromethyl analogs, electron-withdrawing groups deactivate the ring .

- Experimental Validation: Compare reaction rates with/without substituents using Hammett plots to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.